4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium
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Overview
Description
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium is an iminium salt that has garnered attention for its unique chemical properties and applications. This compound is known for its ability to bind to nucleic acids, making it useful in various staining techniques for cell-pattern recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium typically involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphoryl chloride and hydrochloric acid to yield the desired iminium salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the iminium ion back to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the corresponding amine.
Scientific Research Applications
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Investigated for potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium involves its interaction with nucleic acids. The compound binds to nucleic acids, which can alter their structure and function. This binding is crucial for its use in staining techniques and other applications where nucleic acid recognition is essential .
Comparison with Similar Compounds
Similar Compounds
Victoria Blue 4R: An iminium salt with similar staining properties.
Malachite Green: Another iminium ion used as a dye.
Uniqueness
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium is unique due to its specific binding affinity for nucleic acids, making it particularly useful in applications requiring precise cell-pattern recognition. Its chemical structure also allows for various modifications, enhancing its versatility in different fields .
Properties
CAS No. |
33624-86-1 |
---|---|
Molecular Formula |
C8H11N2+ |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(4-iminocyclohexa-2,5-dien-1-ylidene)-dimethylazanium |
InChI |
InChI=1S/C8H11N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6,9H,1-2H3/q+1 |
InChI Key |
YXBRSYBKYPDUME-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=N)C=C1)C |
Origin of Product |
United States |
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